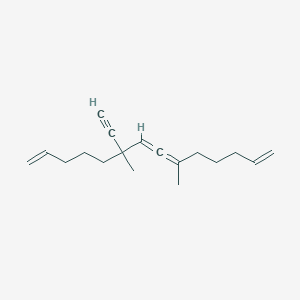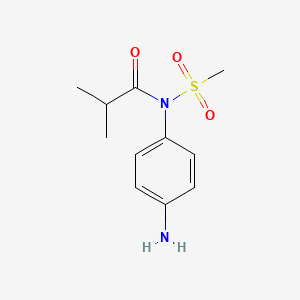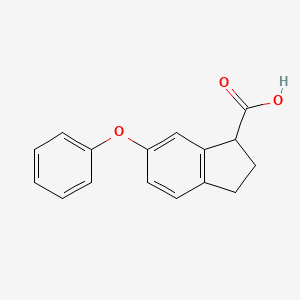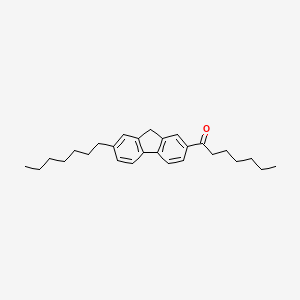
9-Ethynyl-6,9-dimethyltetradeca-1,6,7,13-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethynyl-6,9-dimethyltetradeca-1,6,7,13-tetraene is an organic compound with the molecular formula C16H22 It is characterized by its unique structure, which includes an ethynyl group and multiple double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethynyl-6,9-dimethyltetradeca-1,6,7,13-tetraene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced through a reaction involving acetylene and a suitable halide under basic conditions.
Formation of Double Bonds: The double bonds can be introduced through dehydrohalogenation reactions, where halogenated precursors are treated with strong bases to eliminate hydrogen halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
9-Ethynyl-6,9-dimethyltetradeca-1,6,7,13-tetraene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of double bonds.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl group, where nucleophiles such as amines or thiols replace the hydrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines (NH2R) or thiols (SHR) under basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Substituted ethynyl derivatives.
Scientific Research Applications
9-Ethynyl-6,9-dimethyltetradeca-1,6,7,13-tetraene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 9-ethynyl-6,9-dimethyltetradeca-1,6,7,13-tetraene involves its interaction with molecular targets and pathways. The ethynyl group and double bonds play a crucial role in its reactivity and binding to target molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. Additionally, the compound’s structure allows it to participate in electron transfer reactions, influencing redox pathways.
Comparison with Similar Compounds
Similar Compounds
9-Ethynyl-6,9-dimethyltetradeca-1,6,7,13-tetraene: Unique due to its specific arrangement of ethynyl and methyl groups.
6,9-Dimethyltetradeca-1,6,7,13-tetraene: Lacks the ethynyl group, resulting in different reactivity and applications.
9-Ethynyl-6-methyltetradeca-1,6,7,13-tetraene: Similar structure but with fewer methyl groups, affecting its chemical properties.
Uniqueness
This compound stands out due to its combination of ethynyl and multiple double bonds, which confer unique reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industry.
Properties
CAS No. |
61422-82-0 |
|---|---|
Molecular Formula |
C18H26 |
Molecular Weight |
242.4 g/mol |
InChI |
InChI=1S/C18H26/c1-6-9-11-13-17(4)14-16-18(5,8-3)15-12-10-7-2/h3,6-7,16H,1-2,9-13,15H2,4-5H3 |
InChI Key |
UHEZSYHIKGKCLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=CC(C)(CCCC=C)C#C)CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine](/img/structure/B14584921.png)

![3-Ethyl-2-propylbenzo[h]quinoline](/img/structure/B14584930.png)
![N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide](/img/structure/B14584944.png)








![1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585003.png)

